

2-(3-Chloropyrazin-2-yl)acetonitrile physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(3-Chloropyrazin-2-yl)acetonitrile

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An In-depth Technical Guide to 2-(3-Chloropyrazin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **2-(3-Chloropyrazin-2-yl)acetonitrile**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is curated for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for this important chemical entity.

Core Physical and Chemical Properties

2-(3-Chloropyrazin-2-yl)acetonitrile is a pyrazine derivative that serves as a valuable building block in the synthesis of more complex molecules.^[1] Its chemical structure, featuring a reactive chlorine atom and a versatile nitrile group, makes it an attractive starting material for creating diverse compound libraries for drug discovery programs.^{[1][2]}

Table 1: Physical and Chemical Properties of **2-(3-Chloropyrazin-2-yl)acetonitrile**

Property	Value	Source(s)
CAS Number	914360-88-6	[3][4]
Molecular Formula	C ₆ H ₄ CIN ₃	[3][5]
Molecular Weight	153.57 g/mol	[3]
Appearance	White to Yellow Solid	Vendor Information
Predicted Density	1.346 g/cm ³	[1]
Predicted logP	1.19608	[1]
Melting Point	No experimental data available. The related compound, 3-chloropyrazine-2-carbonitrile, has a melting point of 44-46 °C.	[6][7]
Boiling Point	No experimental data available. The related compound, 3-chloropyrazine-2-carbonitrile, has a predicted boiling point of 264.1±35.0 °C.	[6]
Solubility	No specific data available. The related compound, 3-chloropyrazine-2-carbonitrile, has low solubility in water and many organic solvents.	[8]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **2-(3-Chloropyrazin-2-yl)acetonitrile** is not readily available in the cited literature, a general approach can be adapted from the synthesis of structurally similar compounds, such as other chloropyrazine derivatives.[1] The synthesis of the closely related compound, 3-chloropyrazine-2-carbonitrile, provides a valuable reference.[6][7]

Adapted Experimental Protocol: Synthesis of 2-(3-Chloropyrazin-2-yl)acetonitrile

This protocol is an adapted procedure based on the synthesis of related compounds and should be optimized for specific laboratory conditions.

1. Starting Materials:

- 2,3-dichloropyrazine
- Acetonitrile
- A suitable base (e.g., sodium hydride, lithium diisopropylamide)
- Anhydrous solvent (e.g., tetrahydrofuran, diethyl ether)

2. Reaction Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,3-dichloropyrazine in the anhydrous solvent.
- Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
- Slowly add a solution of a deprotonated acetonitrile (prepared by reacting acetonitrile with a strong base like sodium hydride) to the cooled solution of 2,3-dichloropyrazine.
- Allow the reaction mixture to stir at low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of a proton source, such as saturated aqueous ammonium chloride.
- Allow the mixture to warm to room temperature.

3. Work-up and Purification:

- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure **2-(3-Chloropyrazin-2-yl)acetonitrile**.

Spectroscopic Characterization

Spectroscopic data is crucial for confirming the identity and purity of the synthesized compound. While specific spectra for **2-(3-Chloropyrazin-2-yl)acetonitrile** are not widely published, the expected spectral features can be inferred from its structure and data from related compounds.^{[6][7]}

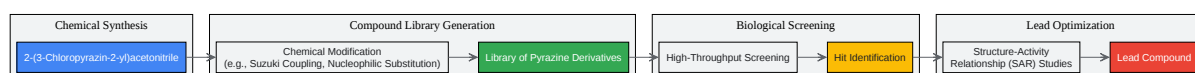
Table 2: Expected Spectroscopic Data for **2-(3-Chloropyrazin-2-yl)acetonitrile**

Technique	Expected Features
¹ H NMR	Signals corresponding to the pyrazine ring protons and the methylene protons of the acetonitrile group.
¹³ C NMR	Resonances for the carbon atoms of the pyrazine ring, the nitrile carbon, and the methylene carbon.
IR Spectroscopy	A characteristic absorption band for the nitrile (C≡N) stretching vibration (typically around 2242 cm ⁻¹), as well as bands for C-H and C=N stretching of the pyrazine ring. ^{[6][7]}
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound (153.57 g/mol), along with a characteristic isotopic pattern due to the presence of a chlorine atom. ^{[6][7]}

Role in Drug Discovery and Development

Pyrazine derivatives are a significant class of heterocyclic compounds in medicinal chemistry, with many exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiparasitic properties.[9][10][11] They are key components in several clinically approved drugs.[2][12] **2-(3-Chloropyrazin-2-yl)acetonitrile**, as a functionalized pyrazine, serves as a versatile building block for the synthesis of novel drug candidates.[1][13]

The pyrazine scaffold can be strategically modified to interact with various biological targets, such as protein kinases, making these derivatives promising candidates for the development of targeted therapies.[14]



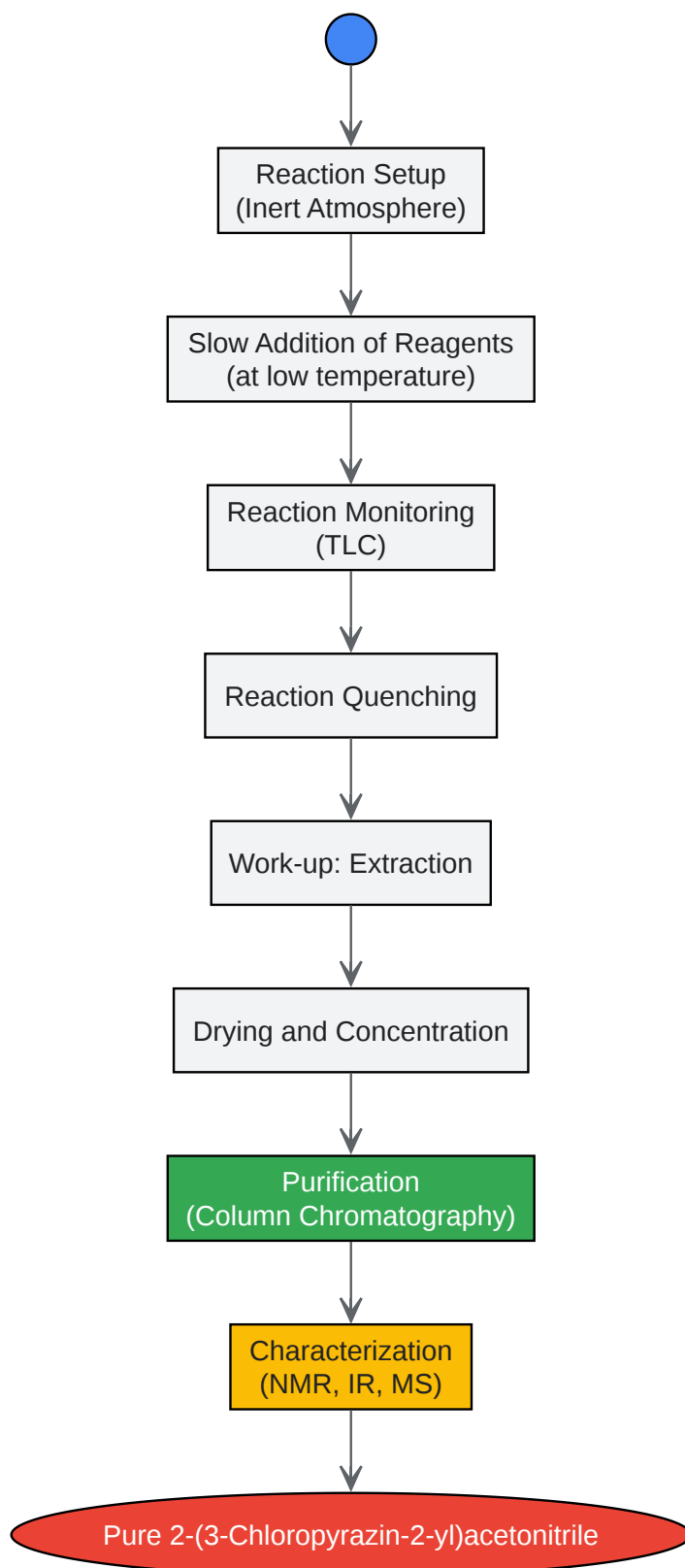
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Caption: Role of Pyrazine Building Blocks in Drug Discovery.

The diagram above illustrates a simplified workflow in drug discovery, highlighting the role of **2-(3-Chloropyrazin-2-yl)acetonitrile** as a starting building block. Through various chemical modifications, a diverse library of pyrazine derivatives can be generated. These compounds then undergo high-throughput screening to identify "hits" with desired biological activity. Subsequent structure-activity relationship (SAR) studies help in optimizing these hits to develop potent and selective lead compounds for further preclinical and clinical development.

Experimental Workflows

The synthesis and purification of **2-(3-Chloropyrazin-2-yl)acetonitrile** involves a series of standard laboratory procedures. The following diagram outlines a typical experimental workflow.



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Caption: General Synthetic Workflow.

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- To cite this document: BenchChem. [2-(3-Chloropyrazin-2-yl)acetonitrile physical and chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1283171#2-3-chloropyrazin-2-yl-acetonitrile-physical-and-chemical-properties]

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